2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide
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Overview
Description
2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide is a complex organic compound with a unique structure that includes a bromine atom, a tert-butylamino group, and an ethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Aminomethylation: The tert-butylamino group is introduced through a reaction with tert-butylamine and formaldehyde.
Ethoxylation: The ethoxy group is added using an ethylating agent such as ethyl iodide.
Acylation: The final step involves the acylation of the phenoxy group with tert-butylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butylamino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The ethoxyphenoxy moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: A simpler compound with a tert-butyl group attached to a bromine atom.
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: A related compound with a similar ethoxyphenoxy structure.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Another compound with a bromine atom and tert-butyl group.
Uniqueness
2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H31BrN2O3 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C19H31BrN2O3/c1-8-24-15-10-13(11-21-18(2,3)4)9-14(20)17(15)25-12-16(23)22-19(5,6)7/h9-10,21H,8,11-12H2,1-7H3,(H,22,23) |
InChI Key |
JPZGSTVSKVPQLX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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